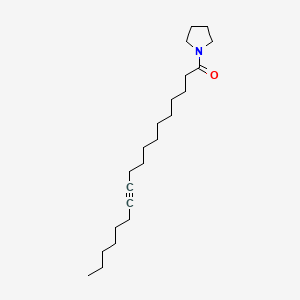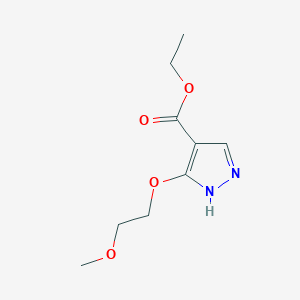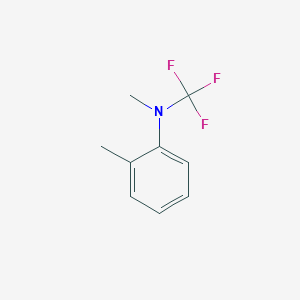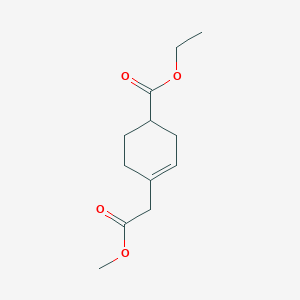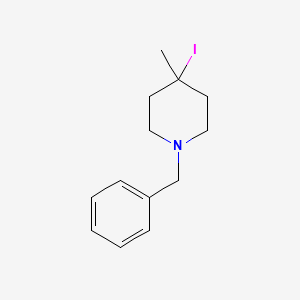![molecular formula C13H15I2NO2 B13970136 Ethyl 4-[(but-2-en-1-yl)amino]-3,5-diiodobenzoate CAS No. 761432-06-8](/img/structure/B13970136.png)
Ethyl 4-[(but-2-en-1-yl)amino]-3,5-diiodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(but-2-en-1-yl)amino]-3,5-diiodobenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of two iodine atoms on the benzene ring, an ethyl ester group, and an amino group attached to a but-2-en-1-yl chain. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(but-2-en-1-yl)amino]-3,5-diiodobenzoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,5-diiodobenzoic acid.
Esterification: The 3,5-diiodobenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl 3,5-diiodobenzoate.
Amination: The ethyl 3,5-diiodobenzoate is then reacted with but-2-en-1-amine under controlled conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, may be employed to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-[(but-2-en-1-yl)amino]-3,5-diiodobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to form reduced derivatives.
Substitution: The iodine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoates.
Applications De Recherche Scientifique
Ethyl 4-[(but-2-en-1-yl)amino]-3,5-diiodobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of Ethyl 4-[(but-2-en-1-yl)amino]-3,5-diiodobenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Ethyl 4-[(but-2-en-1-yl)amino]-3,5-diiodobenzoate can be compared with other similar compounds, such as:
Ethyl 4-aminobenzoate: Lacks the iodine atoms and but-2-en-1-yl group, resulting in different chemical and biological properties.
Ethyl 3,5-diiodobenzoate:
But-2-en-1-amine derivatives: May have similar amine functionality but differ in the presence of the benzoate ester and iodine atoms.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
761432-06-8 |
|---|---|
Formule moléculaire |
C13H15I2NO2 |
Poids moléculaire |
471.07 g/mol |
Nom IUPAC |
ethyl 4-(but-2-enylamino)-3,5-diiodobenzoate |
InChI |
InChI=1S/C13H15I2NO2/c1-3-5-6-16-12-10(14)7-9(8-11(12)15)13(17)18-4-2/h3,5,7-8,16H,4,6H2,1-2H3 |
Clé InChI |
MSSPRGSFSYUNNR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C(=C1)I)NCC=CC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


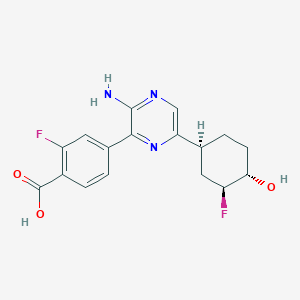
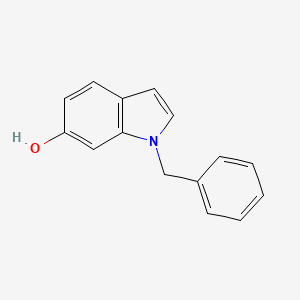


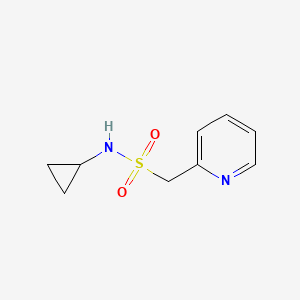
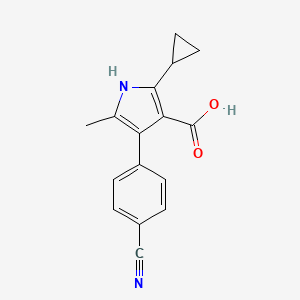

![Diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl-](/img/structure/B13970093.png)
